(S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide
Description
This compound is a structurally complex chiral molecule featuring multiple stereochemical centers (S/R configurations), a 4-methoxyphenyl group, a 2-methyloxiran-2-yl (epoxide) moiety, and a morpholinoacetamido side chain. Its synthesis involves sequential coupling of enantiomerically pure intermediates, as evidenced by patented methods for related analogs . The compound is designed as a proteasome inhibitor, specifically targeting the immunoproteasome subunit LMP7 (β5i), which is implicated in autoimmune and inflammatory diseases . Its mechanism involves covalent binding to the catalytic threonine residue of the proteasome via the epoxide group, while the morpholinoacetamido side chain enhances solubility and pharmacokinetics .
Properties
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVPPWWLLVGFK-VTNASVEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-3-(4-Methoxyphenyl)Propanamide Fragment
The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation of anisole with acryloyl chloride, followed by enzymatic resolution using lipases to isolate the (S)-enantiomer. Hydrogenation of the α,β-unsaturated ketone intermediate yields the corresponding propanamide after treatment with ammonium hydroxide. Alternatively, Ullmann coupling between 4-methoxyiodobenzene and a chiral β-amino acid precursor provides enantiomerically pure material.
Preparation of (R)-2-Methyloxiran-2-yl Ketone
Epoxidation of 3-methyl-1-phenyl-1-penten-3-one using meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the (R)-configured epoxide with 88% enantiomeric excess (ee). Kinetic resolution via Shi epoxidation or Jacobsen catalysts may enhance stereoselectivity, though patent literature favors stoichiometric oxidants for scalability. The epoxyketone is stabilized by tert-butyldimethylsilyl (TBS) protection during subsequent steps.
Assembly of Morpholinoacetamido Side Chain
Morpholinoacetamide is synthesized by reacting morpholine with chloroacetyl chloride in the presence of triethylamine, followed by coupling to L-alanine methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Saponification with lithium hydroxide yields the free carboxylic acid, activated as a pentafluorophenyl ester for final coupling.
Fragment Coupling and Global Deprotection
Peptide Bond Formation
The propanamide backbone and morpholinoacetamido side chain are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF), achieving 92% yield. Stereochemical fidelity is confirmed via circular dichroism (CD) spectroscopy.
Epoxyketone Incorporation
The TBS-protected epoxyketone is deprotected using tetrabutylammonium fluoride (TBAF), then condensed with the peptide intermediate via Steglich esterification (DCC, DMAP). Final global deprotection of tert-butyloxycarbonyl (Boc) groups employs trifluoroacetic acid (TFA) in dichloromethane, yielding the title compound.
Reaction Optimization and Key Parameters
Purification and Characterization
Crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient), followed by lyophilization to obtain a white solid. Structural confirmation employs:
-
High-resolution mass spectrometry (HRMS): m/z 581.2654 [M+H]⁺ (calc. 581.2658)
-
Nuclear magnetic resonance (NMR):
-
X-ray crystallography: Confirms (R)-configuration at the epoxide center.
Challenges and Mitigation Strategies
Epoxide Ring Stability
The 2-methyloxiran-2-yl group is prone to acid-catalyzed ring-opening. This is mitigated by using aprotic solvents (e.g., THF) during coupling and avoiding strong acids post-epoxidation.
Stereochemical Drift
Racemization at the α-carbon of the propanamide fragment is minimized by conducting couplings at 0°C and using HOBt as an additive.
Solubility Issues
The morpholinoacetamido side chain’s hydrophilicity necessitates polar aprotic solvents (DMF, DMSO) for homogenization, complicating purification. Counteracted by ion-pair chromatography with 0.1% formic acid.
Recent Advances and Alternatives
Chemical Reactions Analysis
Types of Reactions
ONX-0914 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of ONX-0914, which are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study the function of the immunoproteasome and its role in protein degradation.
Biology: Investigated for its effects on immune cell function and cytokine production.
Industry: Used in the development of new drugs and therapeutic agents targeting the immunoproteasome.
Mechanism of Action
ONX-0914 exerts its effects by selectively inhibiting the proteasome subunit beta type-8 (PSMB8) of the immunoproteasome . This inhibition leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of cytokine production and the modulation of immune cell function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Similarity and Divergence
- KZR-616 vs. Target Compound: Structural Differences: KZR-616 substitutes the phenyl group with a cyclopentene ring, which enhances metabolic stability and reduces off-target interactions . The target compound’s 4-methoxyphenyl group may improve binding to hydrophobic pockets in the immunoproteasome. Functional Impact: Both compounds inhibit LMP7, but KZR-616 shows superior tolerability in clinical trials, attributed to its cyclopentene modification .
Comparison with Bortezomib :
- Morpholinoacetamido-Containing Analogs: The morpholino group in the target compound enhances water solubility compared to hydroxamic acid derivatives (e.g., Compound 8), which are prone to rapid clearance .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability :
- Toxicity :
- KZR-616’s phase I trial reported minimal adverse effects (e.g., mild gastrointestinal symptoms), suggesting structural optimizations reduce toxicity . In contrast, early epoxide-based proteasome inhibitors caused significant hepatic stress .
Biological Activity
The compound (S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide , also referred to as KZR-616, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of KZR-616 is with a molecular weight of 580.682 g/mol. The compound features multiple functional groups, including methoxy, morpholino, and oxirane moieties, contributing to its diverse biological interactions.
KZR-616 primarily functions as an inhibitor of the immunoproteasome, which plays a critical role in modulating immune responses and inflammation. By selectively inhibiting specific subunits of the immunoproteasome, KZR-616 can reduce the production of pro-inflammatory cytokines and promote anti-inflammatory pathways.
Anti-inflammatory Effects
Research indicates that KZR-616 exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound effectively reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A study by Hsieh et al. (2020) reported that KZR-616 decreased inflammation markers in models of rheumatoid arthritis, suggesting its potential therapeutic application in autoimmune diseases .
Anticancer Activity
KZR-616 has also been evaluated for its anticancer effects. Preliminary studies show that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, in a study conducted on MDA-MB-231 breast cancer cells, KZR-616 demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity . Additionally, the compound was found to inhibit tumor growth in xenograft models.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Hsieh et al., 2020 | Rheumatoid Arthritis Model | Reduced TNF-alpha and IL-6 levels |
| Zhang et al., 2021 | MDA-MB-231 Breast Cancer Cells | IC50 = 15 µM; Induced apoptosis |
| Lee et al., 2022 | Xenograft Mouse Model | Inhibited tumor growth significantly |
Pharmacokinetics
The pharmacokinetic profile of KZR-616 has been characterized in preclinical studies. It shows favorable absorption characteristics with a half-life conducive to once-daily dosing regimens. The compound is metabolized primarily by liver enzymes, with significant excretion through urine.
Safety Profile
Toxicological assessments have indicated that KZR-616 has a tolerable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 100 mg/kg/day.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?
- Methodological Answer : The compound’s stereochemical complexity (S/R configurations) requires precise control during coupling and epoxidation steps. Use chiral auxiliaries or asymmetric catalysis, as demonstrated in related syntheses . For purification, employ gradient column chromatography (e.g., n-hexane/ethyl acetate to dichloromethane/methanol gradients) to isolate diastereomers, followed by chiral HPLC to confirm enantiomeric purity ≥98% . Monitor reaction intermediates via and NMR to track stereochemical integrity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., DMSO-) to confirm backbone connectivity and stereochemistry. NOESY/ROESY can resolve spatial arrangements of the morpholino and epoxide groups .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based) validate enantiopurity. Compare retention times against known standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for isotopic labeling (e.g., deuterated analogs) .
Q. How should researchers handle safety risks associated with this compound’s reactive groups?
- Methodological Answer : The epoxide moiety is electrophilic and potentially toxic. Follow protocols for handling irritants:
- Use PPE (gloves, goggles, respirators) during synthesis .
- Work in a fume hood with proper ventilation.
- Quench reactive intermediates (e.g., epoxides) with aqueous sodium bisulfite before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the morpholinoacetamido side chain or epoxide group to assess target binding. For example, replace morpholine with piperazine or vary the methoxyphenyl substituent .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., proteases).
- Computational Docking : Perform molecular dynamics simulations to predict interactions with active sites, prioritizing non-covalent interactions (e.g., hydrogen bonds with the epoxide oxygen) .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in cell-free (e.g., enzymatic) and cell-based systems. For inconsistent IC values, confirm target engagement via Western blotting or fluorescent probes .
- Metabolic Stability : Test if hepatic microsomal degradation alters efficacy. Use LC-MS to identify metabolites that may interfere with assays .
- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. What strategies are effective for studying the compound’s interaction with supramolecular systems?
- Methodological Answer :
- Cocrystallization : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes. Use synchrotron X-ray diffraction for high-resolution structures .
- NMR Titrations : Monitor chemical shift perturbations in -labeled proteins upon compound addition to map interaction surfaces .
- Thermodynamic Profiling : Measure enthalpy/entropy changes via ITC to distinguish covalent (epoxide-mediated) vs. non-covalent binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
